![molecular formula C18H24ClNO2S B2505467 N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide CAS No. 425410-69-1](/img/structure/B2505467.png)
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide is a compound that features a unique adamantane structure, which is known for its stability and rigidity. The adamantane moiety is a tricyclic hydrocarbon that resembles the diamond lattice, making it an interesting subject for various chemical and pharmaceutical applications. The presence of the 4-chlorobenzenesulfonamide group adds to its chemical versatility, allowing it to participate in a variety of reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and suitable reaction conditions . The process often involves the formation of a carbocation intermediate, which then reacts with 4-chlorobenzenesulfonamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced sulfonamides, and substituted benzenesulfonamides .
Applications De Recherche Scientifique
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it a useful probe in biological studies.
Industry: The compound is used in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of its target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide
- 1,3-Dihydroxyadamantane
- 4-(2-Adamantylidene)naphthalene-1(4H)-one
Uniqueness
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide stands out due to its combination of the adamantane structure and the 4-chlorobenzenesulfonamide group. This unique combination provides both stability and reactivity, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPACFOJGRPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
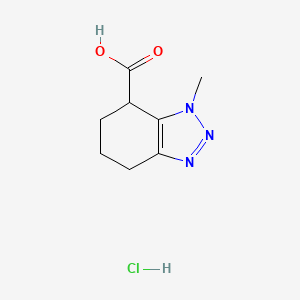
![3-[4-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B2505385.png)
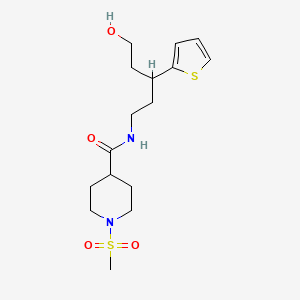
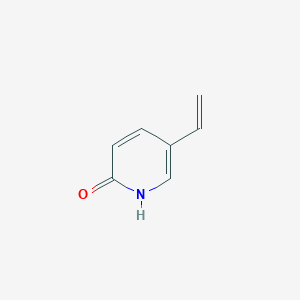
![4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide](/img/structure/B2505388.png)

![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)
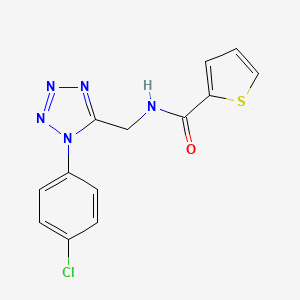
![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)
![4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2505400.png)
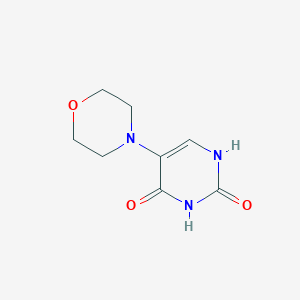
![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2505404.png)

